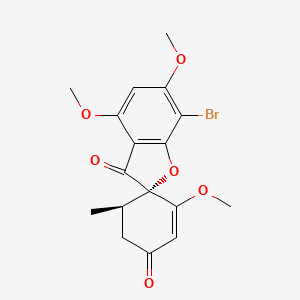

![molecular formula C9H7N3 B579418 4H-Imidazo[1,5-a]benzimidazole CAS No. 16151-99-8](/img/structure/B579418.png)

4H-Imidazo[1,5-a]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

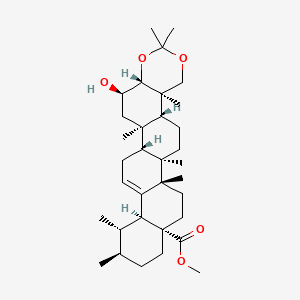

4H-Imidazo[1,5-a]benzimidazole is a type of heterocyclic compound that contains both imidazole and benzimidazole rings . These compounds have been synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . They have been found to exhibit diverse bioactivities, making them of significant interest in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of both imidazole and benzimidazole rings . Despite being small, it has a unique chemical complexity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR, and mass spectra .Aplicaciones Científicas De Investigación

Antiviral and Antitumor Applications : Derivatives of benzimidazole, including those similar to 4H-Imidazo[1,5-a]benzimidazole, have been studied for their potential antiviral, antitumor, antimicrobial, antisecretory, cytostatic, antihistamine, and antiulcer actions. These compounds also serve as initial substances for new drug synthesis (Pankina, Koval, Korotkikh, & Smolyar, 2013).

Human Rhinovirus Inhibitors : Imidazo[1,2-a]pyridines, structurally related to benzimidazoles, were designed and prepared as antirhinovirus agents. These compounds have shown promising results in inhibiting human rhinovirus (Hamdouchi et al., 1999).

Anti-Tuberculosis Activity : New derivatives of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole have been synthesized and evaluated for their anti-tuberculosis activity. Some of these compounds exhibited potent activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).

Serotonin (5-HT3) Receptor Antagonists : Fused imidazole derivatives, including tetrahydroimidazo[1,5-a]pyridine, were evaluated as serotonin (5-HT3) receptor antagonists. These compounds may be useful for treating irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Antimicrobial Agents : Various derivatives of benzimidazole, including imidazo[2,1-b]1,3,4-thiadiazoles, have been synthesized and evaluated for their antimicrobial properties (Ashour et al., 1990).

Synthesis of Complex Heterocyclic Systems : this compound derivatives are used in the synthesis of complex heterocyclic systems like imidazo[2,1-b][1,3]benzothiazoles and 9H-imidazo[1,2-a][1,3]benzimidazoles, which have potential applications in various fields of chemistry and pharmacology (Adib et al., 2008).

Mecanismo De Acción

While the specific mechanism of action for 4H-Imidazo[1,5-a]benzimidazole is not explicitly mentioned in the retrieved papers, imidazole-based compounds are known to play crucial roles in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Direcciones Futuras

The future directions for 4H-Imidazo[1,5-a]benzimidazole research could involve further exploration of its bioactivities and potential therapeutic applications . The insights drawn from these studies would help design better potent analogs in the future . Additionally, the development of greener and more efficient synthesis methods could also be a focus of future research .

Propiedades

IUPAC Name |

4H-imidazo[1,5-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDVEAQZJUDROX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CN=CN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663563 |

Source

|

| Record name | 4H-Imidazo[1,5-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16151-99-8 |

Source

|

| Record name | 4H-Imidazo[1,5-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)

![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)